3-Bromo-1,2-propanediol
Overview
Description
3-Bromo-1,2-propanediol: is an organic compound with the molecular formula C₃H₇BrO₂ and a molecular weight of 154.99 g/mol . It is also known by other names such as 3-Bromodeoxyglycerol and α-Bromohydrin . This compound is a colorless to pale yellow liquid that is soluble in water and polar organic solvents .
Mechanism of Action
Target of Action
3-Bromo-1,2-propanediol, also known as α-Glycerol bromohydrin , is a chemical compound that primarily targets the respiratory system . It has been shown to inhibit glycerol 3-phosphate dehydrogenase in boar spermatozoa , suggesting that it may interact with similar enzymes in other organisms.
Mode of Action
It is known to act as aprotecting reagent for carbonyl functions . This suggests that it may interact with its targets by binding to carbonyl groups, thereby preventing them from participating in other reactions.
Pharmacokinetics
Its physical properties such as a boiling point of 72-75 °c/02 mmHg and a density of 1.771 g/mL at 25 °C suggest that it may be readily absorbed and distributed in the body
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be stable under normal conditions . Its efficacy as a biocide and preservative suggests that it may be more active in certain environments, such as industrial water systems
Biochemical Analysis
Biochemical Properties
The role of 3-Bromo-1,2-propanediol in biochemical reactions is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a protecting reagent for carbonyl functions
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound has a certain level of stability and may undergo degradation over time
Metabolic Pathways
It is known to interact with certain enzymes or cofactors
Transport and Distribution
It may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 1,2-Propanediol: One common method involves the bromination of 1,2-propanediol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under controlled conditions.
Ring-Opening Reaction: Another method involves the treatment of 3-oxetanol with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) under mild conditions, leading to an efficient ring-opening reaction.
Industrial Production Methods: Industrial production typically involves the bromination of 1,2-propanediol using hydrobromic acid or phosphorus tribromide, followed by purification processes to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-1,2-propanediol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.
Major Products:
Scientific Research Applications
Chemistry:
Protecting Group Reagent: Used as a protecting group for carbonyl functions in organic synthesis.
Biology and Medicine:
Toxicity Studies: Used in studies to understand its renal and spermatozoal toxicity.
Enzyme Inhibition: Inhibits glycerol 3-phosphate dehydrogenase in boar spermatozoa.
Industry:
Antimicrobial Agent: Used as an antimicrobial agent in various industrial applications.
Comparison with Similar Compounds
2-Bromo-2-nitropropane-1,3-diol (Bronopol): Another brominated diol with antimicrobial properties.
3-Chloro-1,2-propanediol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 3-Bromo-1,2-propanediol is unique due to its specific reactivity and applications in both biological and industrial fields .
Properties
IUPAC Name |
3-bromopropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO2/c4-1-3(6)2-5/h3,5-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBFQOUHOCRXDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963729 | |
Record name | 3-Bromopropane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4704-77-2 | |
Record name | 3-Bromo-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4704-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Bromohydrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004704772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromopropane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromopropane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.896 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALPHA-BROMOHYDRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS532NK8NE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-Bromo-1,2-propanediol?
A1: this compound, often encountered as a colorless viscous liquid, possesses the following characteristics []:
Q2: Can you describe a method for synthesizing this compound?
A2: A common synthesis route for this compound involves a ring-opening reaction []. Epibromohydrin is refluxed in water with a catalytic amount of p-toluenesulfonic acid for approximately 7 hours. Subsequent distillation yields the desired this compound.
Q3: How is this compound utilized in organic synthesis?
A3: this compound serves as a versatile building block in organic synthesis, notably as a carbonyl protecting group []. This protective function can be readily cleaved under neutral conditions, highlighting its utility in multi-step synthesis.
Q4: Are there any notable applications of this compound in biological research?
A4: Yes, derivatives of this compound have been explored in biological contexts. For instance, researchers have synthesized S-[2,3-bis(palmitoyloxy)propyl]-N-palmitoylpentapeptide, incorporating this compound as a key structural element, to investigate the mitogenic properties of the Escherichia coli lipoprotein [].
Q5: How does this compound relate to the Pseudomonas aeruginosa toxin Cif?
A5: Research indicates that this compound is the degradation product of epibromohydrin (EBH) by the enzymatic activity of Cif, a toxin produced by the bacterium Pseudomonas aeruginosa []. Interestingly, EBH also acts as a potent inducer of the cif gene, suggesting a regulatory loop involving this epoxide and the toxin.
Q6: What are the safety considerations when handling this compound?
A6: this compound should be handled with caution due to its potentially hazardous nature []. It is corrosive and an irritant, and its fumes are harmful. Always use appropriate personal protective equipment and work in a well-ventilated area or fume hood when handling this compound.
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